(18F)Parpi - 1883580-48-0

(18F)Parpi

Catalog Number: EVT-10992683
CAS Number: 1883580-48-0
Molecular Formula: C27H22F2N4O3
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PARPI F-18 is a diagnostic agent under investigation for use in the management of glioblastoma multiforme.
Overview

(18F)Parpi, also known as [18F]PARP inhibitor, is a radiolabeled compound designed for use in positron emission tomography (PET) imaging. This compound is primarily utilized for visualizing poly (ADP-ribose) polymerase 1 (PARP1) expression, which is overexpressed in various cancers. The ability of (18F)Parpi to cross the blood-brain barrier makes it particularly valuable in neuro-oncology, allowing for the assessment of brain tumors and treatment responses.

Source and Classification

(18F)Parpi is classified as a radiopharmaceutical and falls under the category of imaging agents. It is synthesized from fluorine-18, a radioactive isotope commonly used in PET imaging. The compound's development is driven by its potential to enhance the visualization of tumors based on PARP1 expression levels, providing critical information for cancer diagnosis and treatment planning.

Synthesis Analysis

Methods and Technical Details

The synthesis of (18F)Parpi has evolved significantly, with several methods reported in the literature. A notable advancement includes a fully automated high-dose radiosynthesis protocol that improves yield and efficiency. The original synthesis involved a three-step process that resulted in low radiochemical yields (around 10% non-decay corrected). Recent methods have focused on simplifying this process:

  1. Automated Protocol: A revised method allows for the production of over 20 GBq of (18F)Parpi using high starting activities (up to 110 GBq of [18F]fluoride). This method enhances automation and minimizes contamination risks associated with manual synthesis .
  2. One-Pot Synthesis: Another approach utilizes a one-pot, two-step synthesis from a boc-protected nitro-precursor, achieving yields of up to 9.6% in a total synthesis time of approximately 66 minutes .

Technical Challenges

The automation of (18F)Parpi synthesis presents challenges, particularly regarding the handling of microvolumes of reagents. Adjustments to reagent volumes have been made to facilitate automation without compromising radiochemical conversion .

Molecular Structure Analysis

Structure and Data

The molecular structure of (18F)Parpi is characterized by the incorporation of fluorine-18 into its chemical framework, which allows for its detection via PET imaging. The structure can be represented as follows:

  • Chemical Formula: C14H15F2N4O3
  • Molecular Weight: Approximately 327.29 g/mol

The compound's structure enables it to selectively bind to PARP1, facilitating imaging in tissues where this enzyme is overexpressed.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of (18F)Parpi include nucleophilic aromatic substitution and subsequent deprotection steps. These reactions are crucial for incorporating the fluorine-18 isotope into the compound:

  1. Nucleophilic Substitution: The reaction typically involves the substitution of a nitro group with fluorine-18 through nucleophilic attack on an aromatic ring.
  2. Deprotection: Following substitution, protective groups are removed under acidic conditions to yield the final product.

These reactions are optimized to maximize yield while minimizing reaction times and potential side products .

Mechanism of Action

Process and Data

(18F)Parpi functions by targeting PARP1, an enzyme involved in DNA repair mechanisms. Upon administration, the compound binds to PARP1 in cancer cells, allowing for visualization through PET imaging. This mechanism is particularly useful for assessing tumors that exhibit high PARP1 expression due to genomic instability.

Data from studies indicate that (18F)Parpi uptake correlates with PARP1 expression levels in various cancers, including brain tumors . This specificity enhances its utility as a diagnostic tool.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a clear solution.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: (18F)Parpi demonstrates good stability under standard storage conditions but may degrade under prolonged exposure to light or heat.
  • Radiochemical Purity: High-performance liquid chromatography analyses often report radiochemical purity exceeding 98% post-synthesis .
Applications

Scientific Uses

(18F)Parpi has gained traction as an imaging agent in clinical settings, particularly for:

  • Oncology: Used to visualize tumors based on PARP1 expression levels, aiding in diagnosis and treatment planning.
  • Neuro-Oncology: Demonstrated effectiveness in assessing brain cancers by crossing the blood-brain barrier, providing insights into tumor biology and treatment responses .
  • Clinical Trials: Ongoing studies are evaluating its efficacy across various cancer types, with promising results indicating its potential as a standard diagnostic tool .

Properties

CAS Number

1883580-48-0

Product Name

(18F)Parpi

IUPAC Name

4-[[3-[4-(4-(18F)fluoranylbenzoyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one

Molecular Formula

C27H22F2N4O3

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C27H22F2N4O3/c28-19-8-6-18(7-9-19)26(35)32-11-13-33(14-12-32)27(36)22-15-17(5-10-23(22)29)16-24-20-3-1-2-4-21(20)25(34)31-30-24/h1-10,15H,11-14,16H2,(H,31,34)/i28-1

InChI Key

LTZZZXXIKHHTMO-GLOFJIOZSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

Isomeric SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[18F])C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.